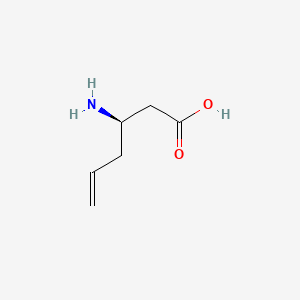

(R)-3-Aminohex-5-enoic acid

Description

Significance and Research Context of Nonproteinogenic Amino Acids with Unsaturation

Nonproteinogenic amino acids, those not found among the 20 common amino acids encoded by the standard genetic code, represent a vast and largely untapped resource for chemical and biological research. nih.gov It is estimated that there are approximately 500 naturally occurring amino acids, making the proteinogenic ones a small fraction. nih.gov Many of these non-standard amino acids serve as crucial components of bioactive small peptides. nih.gov

Among this diverse class, those possessing unsaturated carbon-carbon bonds in their side chains are of particular interest to synthetic chemists. rsc.org The double or triple bond acts as a versatile chemical handle, enabling a wide array of transformations. rsc.orgistc.int This functionality allows for the introduction of various other groups such as aldehydes, alcohols, halides, epoxides, and amines through established chemical reactions. rsc.org

Furthermore, the incorporation of unsaturated nonproteinogenic amino acids can significantly influence the structure and function of peptides. rsc.orgelsevierpure.com For instance, they can be used to create "stapled peptides," a strategy that reinforces helical structures and has shown promise in developing new peptide-based drugs. rsc.orgistc.int The presence of unsaturation can also induce specific secondary structures, like β-turns, and can increase the stability of peptides against degradation by enzymes. istc.intrsc.org These attributes make unsaturated amino acids valuable tools in peptidomimetic research, the design of foldamers, and the development of novel therapeutic agents. rsc.orgelsevierpure.com

Stereochemical Importance and Chiral Amino Acid Scaffolds in Organic Synthesis

Chirality is a fundamental property in biological systems, as the therapeutic effect of many drugs is dependent on their specific three-dimensional arrangement. nih.gov Biological targets, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the various stereoisomers of a drug molecule. nih.gov Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery. nih.gov

Chiral amino acids are highly sought-after starting materials in asymmetric synthesis, serving as "chiral pool" synthons. diva-portal.org Their readily available, enantiomerically pure forms provide a convenient way to introduce stereocenters into more complex target molecules. (R)-3-Aminohex-5-enoic acid, with its defined (R)-configuration at the C-3 position, is a prime example of such a chiral scaffold. researchgate.net

The use of chiral scaffolds like this compound allows for the construction of molecules with a high degree of stereochemical complexity. nih.govresearchgate.net This is crucial for exploring the three-dimensional chemical space in the search for new bioactive compounds. nih.gov By starting with a molecule of known absolute configuration, chemists can devise synthetic routes that maintain or transfer this chirality to the final product, a strategy that is often more efficient than resolving a racemic mixture. The functional groups of this compound, the carboxylic acid, the amine, and the terminal alkene, offer multiple points for chemical modification, making it a versatile platform for the synthesis of a diverse range of complex chiral molecules. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol nih.gov |

| IUPAC Name | (3R)-3-aminohex-5-enoic acid nih.gov |

| Synonyms | (R)-3-Amino-5-hexenoic acid, D-β-Homoallylglycine |

| CAS Number | 82448-92-8 bldpharm.com |

| Canonical SMILES | C=CCC@HO)N nih.gov |

| InChI Key | UEMNCMYSSFWTCS-RXMQYKEDSA-N nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMNCMYSSFWTCS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82448-92-8 | |

| Record name | (R)-3-Amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for R 3 Aminohex 5 Enoic Acid

Retrosynthetic Analysis for the β-Amino Acid Framework

A retrosynthetic analysis of (R)-3-Aminohex-5-enoic acid suggests several viable disconnection points. The primary goal is to trace the molecule back to simpler, achiral, or readily available chiral starting materials. Key bond disconnections to consider are the Cα-Cβ bond and the Cβ-N bond.

Common retrosynthetic strategies for β-amino acids include:

Conjugate Addition: Disconnecting the Cβ-N bond reveals an α,β-unsaturated ester and an amine source as potential precursors. The chirality at the β-carbon can be introduced through a stereoselective conjugate addition of a nitrogen nucleophile to an activated alkene.

Mannich-type Reactions: A disconnection of the Cα-Cβ bond points towards an enolate equivalent and an imine. The asymmetric Mannich reaction is a powerful tool for the stereoselective formation of this bond, directly establishing the β-amino carbonyl framework.

Hydrogenation of β-Amino Acrylates: Retrosynthetically, the saturated Cα-Cβ bond can be formed from a corresponding β-amino-α,β-unsaturated ester. Asymmetric hydrogenation of this precursor can effectively set the stereocenter at the β-position.

These general approaches provide a conceptual framework for designing a synthetic route to this compound.

Enantioselective Synthesis Approaches

The cornerstone of synthesizing this compound lies in the enantioselective introduction of the stereocenter at the C3 position. This is predominantly achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of β-amino acids. Chiral amines, such as proline and its derivatives, and thiourea-based catalysts have been successfully employed in asymmetric Mannich reactions and conjugate additions.

For the synthesis of a γ,δ-unsaturated β-amino acid like this compound, an organocatalytic Mannich-type reaction could involve the reaction of an appropriate aldehyde with an imine derived from a chiral amine. The catalyst would control the facial selectivity of the enamine attack on the imine, leading to the desired (R)-enantiomer.

A plausible organocatalytic approach is the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) with an imine catalyzed by a chiral Brønsted acid or a Lewis base. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Representative Organocatalytic Systems for β-Amino Acid Synthesis

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Proline Derivatives | Mannich Reaction | Readily available, operates via an enamine intermediate. |

| Chiral Thioureas | Michael Addition | Activates electrophiles through hydrogen bonding. |

| Chiral Phosphoric Acids | Mannich Reaction | Acts as a chiral Brønsted acid to activate imines. |

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. For the synthesis of this compound, a precursor such as a β-amino-γ,δ-unsaturated acrylate (B77674) could be subjected to asymmetric hydrogenation. Chiral transition metal complexes, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are highly effective for this transformation.

The success of this approach hinges on the ability of the chiral catalyst to differentiate between the two faces of the double bond, leading to the preferential formation of the (R)-enantiomer upon hydrogen addition. The terminal alkene of the hexenoic acid chain would need to be introduced at a different stage or be compatible with the hydrogenation conditions.

Table 2: Common Chiral Ligands for Asymmetric Hydrogenation

| Ligand | Metal | Substrate Class |

|---|---|---|

| (R)-BINAP | Ruthenium, Rhodium | Enamides, β-ketoesters |

| (R,R)-DuPhos | Rhodium | Dehydroamino acids |

| (R)-Josiphos | Rhodium, Iridium | Imines, ketones |

Transition Metal-Catalyzed Asymmetric Reactions

Various transition metals, including copper, palladium, and nickel, can catalyze enantioselective reactions to form C-C and C-N bonds. For instance, a copper-catalyzed asymmetric conjugate addition of a nitrogen nucleophile to an α,β,γ,δ-diunsaturated ester could potentially be employed to synthesize a precursor to this compound. The chiral ligand on the copper center would dictate the stereochemical outcome of the addition.

Another approach involves the transition metal-catalyzed asymmetric allylic alkylation. A suitable nucleophile could be added to an allylic substrate in the presence of a chiral palladium or iridium catalyst to establish the stereocenter.

Table 3: Transition Metal-Catalyzed Reactions for β-Amino Acid Synthesis

| Metal | Reaction Type | Chiral Ligand Example |

|---|---|---|

| Copper | Conjugate Addition | Chiral Phosphoramidites |

| Palladium | Allylic Amination | Trost Ligand |

| Nickel | Michael Addition | Chiral Diamines |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be attached to a carboxylic acid precursor. Subsequent diastereoselective reactions, such as an enolate alkylation or a conjugate addition, would be directed by the steric hindrance of the auxiliary. For example, the enolate of an N-acyloxazolidinone derived from a

Enantiodivergent Synthesis Strategies

Enantiodivergent synthesis refers to a methodology where a single chiral starting material can be used to selectively produce either enantiomer of a final product by modifying the reaction conditions or reagents. This approach is highly efficient as it circumvents the need to source both enantiomers of a chiral precursor. While specific enantiodivergent syntheses for this compound are not extensively documented, the principle can be applied through the use of chiral auxiliaries.

For instance, a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction. By choosing different reagents that interact sterically or electronically in distinct ways with the auxiliary-substrate complex, it is possible to favor the formation of transition states leading to opposite enantiomers. For example, the choice of a Lewis acid or a specific solvent can sometimes invert the facial selectivity of a reaction, thus providing access to both (R) and (S) configurations from a common intermediate.

Key Reaction Pathways and Mechanisms

Several fundamental reaction pathways are instrumental in constructing the carbon backbone and introducing the key functional groups of this compound.

The nih.govnih.gov-sigmatropic rearrangement, particularly the Claisen rearrangement, is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds, which are direct precursors to molecules like 3-Aminohex-5-enoic acid. chem-station.com The reaction proceeds through a concerted, chair-like transition state, allowing for efficient transfer of chirality. researchgate.net

Variants such as the Eschenmoser-Claisen and thio-Claisen rearrangements have been specifically applied to the synthesis of γ,δ-unsaturated amino acids. nih.govacs.org In these reactions, an allylic alcohol is converted into an allylic amine precursor, which then undergoes rearrangement. The stereochemistry of the newly formed C-C bond and the chiral center at the α-position (which becomes the β-position in the final amino acid) is controlled by the geometry of the starting alkene and the conformation of the transition state. A C2-symmetric chiral auxiliary, such as 2,5-diphenylpyrrolidine, has been successfully used to achieve high diastereoselectivity and enantioselectivity in thio-Claisen rearrangements to produce anti-β-substituted γ,δ-unsaturated amino acids. nih.gov

| Entry | Allyl Amine Precursor | Rearrangement Type | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | Glycine-derived N,O-ketene acetal | Eschenmoser-Claisen | >95:5 | 75 | acs.org |

| 2 | Alanine-derived N,O-ketene acetal | Eschenmoser-Claisen | >95:5 | 80 | acs.org |

| 3 | Thioamide with (2R,5R)-diphenylpyrrolidine | Asymmetric thio-Claisen | 96:4 | 78 | nih.gov |

| 4 | Thioamide with (2S,5S)-diphenylpyrrolidine | Asymmetric thio-Claisen | 95:5 | 82 | nih.gov |

Asymmetric conjugate addition, or aza-Michael reaction, is one of the most direct methods for establishing the stereocenter at the C3 position. rsc.org This reaction involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a suitable precursor would be hexa-2,5-dienoic acid or its ester derivative.

The reaction can be rendered enantioselective through the use of chiral catalysts, including organocatalysts (such as proline derivatives or cinchona alkaloids) or chiral metal complexes. mdpi.com These catalysts activate the substrate and/or position the nucleophile to favor addition to one enantiotopic face of the double bond. A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a structurally related compound, utilizes an asymmetric hydrogenation, but highlights the importance of stereocontrolled additions to unsaturated systems. researchgate.net The success of these reactions depends heavily on the catalyst's ability to create a well-defined chiral environment around the reacting centers.

| Catalyst Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral Thiourea | Nitrostyrene | Malonate | 99% | 95 | mdpi.com |

| Ni(II)-Diamine Complex | Nitroalkene | Diethyl Malonate | >99% | 91 | researchgate.net |

| Cu(I)-Box | β-Phthaliminoacrylate | Azomethine Ylide | >99% | 98 | rsc.org |

A common strategy in the synthesis of amino acids involves the formation of a cyclic intermediate, which is subsequently hydrolyzed to yield the final acyclic product. For β-amino acids, a pyrrolidone (a five-membered lactam) is a suitable intermediate. A synthetic route could involve the creation of a 5-vinyl-2-pyrrolidone derivative, where the stereochemistry at the C5 position corresponds to the desired (R) configuration at the C3 position of the final product.

The ring-opening of the lactam via acid or base hydrolysis then reveals the amine and carboxylic acid functionalities. A patented process describes the hydrolysis of 5-vinyl-2-pyrrolidinone (B122288) to 4-amino-5-hexenoic acid, demonstrating the viability of this ring-opening step. google.com Stereoselective synthesis of the substituted pyrrolidone precursor can be achieved through various methods, including asymmetric cycloadditions or the alkylation of chiral enolates. rsc.orgnih.gov

The terminal double bond in this compound provides a handle for further molecular elaboration through various olefin functionalization reactions. These modifications can be used to introduce new functional groups or to build more complex molecular architectures.

Dihydroxylation : The alkene can be converted to a vicinal diol (a 1,2-diol) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation, such as the Sharpless dihydroxylation, can be employed to control the stereochemistry of the two new hydroxyl groups, leading to highly functionalized, chiral derivatives. nih.gov

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a dihalide, which can serve as a precursor for elimination reactions to form alkynes or for substitution reactions.

Radical Additions : Radical functionalization provides a means to add various groups to the terminal carbon. For example, radical addition of HF or HN₃ has been successfully applied to unsaturated amino acid substrates to yield side-chain-fluorinated or azido-substituted amino acids, respectively. acs.org

These transformations are generally high-yielding and their stereochemical outcomes are often predictable, making them valuable tools for diversifying the structure of the parent amino acid. mdpi.com

The final steps in many synthetic routes to this compound involve hydrolysis and, in some cases, decarboxylation.

Hydrolysis : As mentioned, the hydrolysis of a lactam (pyrrolidone) intermediate is a key step in strategies that utilize cyclic precursors. google.com Similarly, if the carboxylic acid is protected as an ester throughout the synthesis to prevent unwanted side reactions, a final hydrolysis step (typically under acidic or basic conditions) is required to liberate the free acid. nih.gov

Decarboxylation : Decarboxylation, the removal of a carboxyl group with the release of CO₂, is a relevant pathway, particularly for precursors that are derivatives of malonic acid or β-keto acids. masterorganicchemistry.comwikipedia.org For this compound, which is a β,γ-unsaturated acid, decarboxylation can occur under thermal conditions. The reaction is thought to proceed through isomerization to the α,β-unsaturated isomer, or directly via a cyclic, six-membered transition state, similar to that of β-keto acids. stackexchange.comdoubtnut.com This pathway is generally considered a potential side reaction to be avoided unless it is a planned step in the synthetic sequence, such as in a malonic ester synthesis approach.

Protecting Group Chemistry and Strategies in Amino Acid Synthesis

The synthesis of amino acids requires the temporary masking of reactive functional groups to ensure specific transformations occur at desired locations within the molecule. For this compound, both the amino (-NH2) and carboxylic acid (-COOH) groups typically require protection to prevent side reactions such as self-polymerization during activation and coupling steps. The choice of protecting groups is critical and is guided by their stability under various reaction conditions and the ease of their selective removal. An ideal protecting group strategy involves "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.

Amino Group Protection:

The nucleophilic nature of the amino group makes its protection a primary concern in amino acid synthesis. Carbamates are the most common class of protecting groups for amines, effectively reducing their nucleophilicity. Key examples include:

tert-Butoxycarbonyl (Boc): This widely used protecting group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under basic and nucleophilic conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another popular choice, particularly in solid-phase peptide synthesis. It is introduced using Fmoc-chloride or Fmoc-succinimide. A key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in DMF, while being stable to acidic conditions. creative-peptides.com This orthogonality to acid-labile protecting groups is highly valuable in complex syntheses.

Benzyloxycarbonyl (Cbz or Z): The Cbz group is a classic amino protecting group, introduced with benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. creative-peptides.com

Carboxylic Acid Group Protection:

The carboxylic acid group is generally less reactive than the amino group but still requires protection to prevent it from acting as a nucleophile or undergoing unwanted reactions. Esterification is the most common protection strategy:

Methyl or Ethyl Esters: These simple esters are formed under acidic conditions (e.g., Fischer esterification) and are typically removed by saponification with a base like NaOH.

Benzyl (Bn) Esters: Benzyl esters are advantageous because they can be removed under neutral conditions via catalytic hydrogenolysis, which is compatible with many other protecting groups. rsc.org

tert-Butyl (tBu) Esters: These esters are formed from isobutylene (B52900) or by transesterification and are cleaved under acidic conditions, similar to the Boc group. Their removal with acid makes them compatible with Fmoc-based strategies.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine in DMF) |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd), HBr/AcOH |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol (B129727)/Ethanol, Acid catalyst | Base (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic hydrogenolysis (H₂/Pd) |

| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, Acid catalyst | Strong acid (e.g., TFA) |

Modern Synthetic Techniques and Process Intensification

Modern organic synthesis aims to develop more efficient, environmentally friendly, and scalable processes. Process intensification, which seeks to create smaller, cleaner, and more energy-efficient technologies, is a key driver in this field. For the synthesis of this compound, techniques like microwave-assisted synthesis and one-pot reactions are highly relevant.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products by minimizing side reactions. creative-peptides.com The rapid and uniform heating provided by microwaves can enhance the efficiency of various steps in amino acid synthesis, including the coupling of amino acid monomers and the removal of protecting groups. creative-peptides.com

In the context of β-amino acid synthesis, microwave irradiation has been successfully applied to aza-Michael addition reactions, a common method for their preparation. benthamdirect.com For instance, the synthesis of β-amino ketones has been optimized using microwave heating, significantly shortening reaction times and improving yields. mdpi.com Microwave-assisted methods have also been developed for the synthesis of amino acid derivatives in environmentally benign solvents like water, further contributing to green chemistry principles. beilstein-journals.orgnih.govrsc.org

Key Advantages of Microwave-Assisted Synthesis in Amino Acid Preparation:

Rate Acceleration: Significant reduction in reaction times.

Improved Yields: Often leads to higher conversion and product yields.

Enhanced Purity: Minimization of side products due to shorter reaction times and uniform heating.

Greener Chemistry: Can enable the use of less hazardous solvents and reduce energy consumption.

The synthesis of chiral β-amino acid derivatives has been effectively achieved using one-pot procedures. For example, enantioselective Mannich reactions catalyzed by chiral organocatalysts have been developed for the one-pot synthesis of novel β-amino acid derivatives. mdpi.comsemanticscholar.orgnih.gov These reactions combine the formation of an imine and the subsequent nucleophilic addition in a single pot, often with high stereoselectivity.

Another powerful one-pot strategy for synthesizing β-amino acid derivatives involves tandem reactions, such as conjugate addition followed by another transformation. For example, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester can be followed by an in-situ trapping of the resulting enolate. nih.gov Furthermore, one-pot protocols have been developed for the conversion of α-amino acids into β-amino acid derivatives, providing a route to these valuable compounds from readily available starting materials. researchgate.net A copper-catalyzed one-pot hydroamination of α,β-unsaturated carbonyl compounds has also been reported as a scalable method to produce enantioenriched β-amino acid derivatives. nih.gov

Benefits of One-Pot Syntheses for this compound:

Increased Efficiency: Reduces the number of separate reaction and purification steps.

Improved Atom Economy: Minimizes waste by avoiding the isolation of intermediates.

Time and Cost Savings: Simplifies experimental procedures and reduces resource consumption.

Access to Complex Molecules: Enables the construction of complex structures from simple starting materials in a single operation.

Chemical Reactivity and Transformations of R 3 Aminohex 5 Enoic Acid and Derivatives

Transformations at the Unsaturated Alkene Moiety

The terminal double bond in (R)-3-Aminohex-5-enoic acid is susceptible to a variety of addition and cleavage reactions, providing a gateway to further functionalization.

One of the most significant transformations is ozonolysis , which cleaves the carbon-carbon double bond to yield an aldehyde. This reaction is a powerful tool for chain shortening and the introduction of a carbonyl group. For instance, ozonolysis of a protected form of this compound, followed by a reductive workup, would be expected to yield a protected (R)-3-amino-5-oxopentanoic acid derivative. This transformation is analogous to the ozonolysis of (±)-dimethyl 1-hydroxy-2-methylallylphosphonate, which is cleaved to produce a phosphonic acid derivative.

Epoxidation of the alkene presents another avenue for functionalization. Treatment of this compound derivatives with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would install an epoxide ring at the 5,6-position. This epoxide can then be opened by various nucleophiles to introduce a wide range of substituents.

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412), leading to the formation of a vicinal diol. This reaction introduces two hydroxyl groups, which can be further modified or used to influence the molecule's polarity and hydrogen bonding capabilities.

Furthermore, the alkene can undergo catalytic hydrogenation . In the presence of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas, the double bond is reduced to a single bond, yielding the saturated analogue, (R)-3-aminohexanoic acid. This reaction is useful for removing the unsaturation when it is no longer required in a synthetic sequence.

| Transformation | Reagents | Product Functional Group |

| Ozonolysis | 1. O₃; 2. Reductive workup (e.g., Zn/H₂O or Me₂S) | Aldehyde |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal diol |

| Catalytic Hydrogenation | H₂, Pd/C | Alkane |

Reactions Involving the Amino Group

The secondary amino group in this compound is a nucleophilic center that readily participates in various bond-forming reactions.

N-Acylation is a common transformation where the amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during subsequent synthetic steps or to introduce specific acyl groups to modify the molecule's properties.

N-Alkylation involves the reaction of the amino group with alkyl halides. This process can be used to introduce one or two alkyl substituents on the nitrogen atom, leading to secondary or tertiary amines, respectively. The degree of alkylation can be controlled by the choice of reagents and reaction conditions.

The amino group is also crucial for peptide bond formation . In the presence of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amino group of this compound can react with the carboxylic acid of another amino acid to form a dipeptide. This reaction is fundamental to the synthesis of peptides and peptidomimetics. myskinrecipes.com

| Reaction | Reagent Type | Product Functional Group |

| N-Acylation | Acid chloride, Acid anhydride (B1165640) | Amide |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Peptide Bond Formation | Carboxylic acid, Coupling agent | Amide (Peptide bond) |

Carboxylic Acid Functionalizations

The carboxylic acid moiety of this compound can undergo several transformations to generate a variety of derivatives.

Esterification is a common reaction where the carboxylic acid is converted to an ester by reacting with an alcohol in the presence of an acid catalyst. This is often done to protect the carboxylic acid group or to modify the solubility and volatility of the compound.

The carboxylic acid can also be converted into an amide by reacting with an amine in the presence of a coupling agent. This allows for the formation of a diverse range of amide derivatives with different substituents on the nitrogen atom.

Furthermore, the carboxylic acid can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction converts the carboxyl group into a hydroxymethyl group, providing another site for further functionalization.

| Functionalization | Reagent Type | Resulting Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation | Amine, Coupling agent | Amide |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol |

Stereochemical Stability and Epimerization Studies

The chiral center at the C3 position of this compound is a key feature of the molecule. Maintaining the stereochemical integrity of this center is often crucial for its biological activity and its use as a chiral building block.

In general, the stereocenter of β-amino acids is relatively stable under many reaction conditions. However, epimerization, the inversion of the stereocenter, can occur under certain circumstances. For example, reactions that involve the formation of an enolate or an enamine intermediate at the α- or β-position to the chiral center can potentially lead to racemization or epimerization, especially under harsh basic or acidic conditions.

Studies on related β-amino acids have shown that the choice of protecting groups for the amino and carboxylic acid functionalities can influence the stereochemical stability. Bulky protecting groups can sterically hinder the approach of reagents that might facilitate epimerization.

While specific epimerization studies on this compound are not extensively reported in the readily available literature, it is a critical consideration in any synthetic route involving this compound. Careful selection of reaction conditions and protecting group strategies is essential to preserve the desired stereochemistry.

Applications As a Synthetic Building Block and Precursor in Organic Chemistry

Construction of Chiral Scaffolds and Intermediates for Complex Molecules

The defined stereochemistry of (R)-3-Aminohex-5-enoic acid makes it an excellent starting material for the synthesis of enantiomerically enriched cyclic compounds, which are prevalent scaffolds in many natural products and pharmaceutical agents. nih.govrsc.org

One of the most significant applications is in the synthesis of substituted chiral piperidines. nih.gov Piperidine (B6355638) rings are core structures in a vast number of bioactive molecules and alkaloids. nih.govrsc.org Synthetic strategies can utilize the amine and the terminal alkene of this compound to construct the six-membered ring through various cyclization methods, such as intramolecular hydroamination or ring-closing metathesis, after appropriate functional group manipulation. The original stereocenter at C3 directs the stereochemical outcome of the final piperidine product. scispace.comsnnu.edu.cn

Another important class of chiral scaffolds accessible from this precursor are β-lactams (azetidin-2-ones). nih.gov The β-lactam ring is the cornerstone of penicillin and cephalosporin (B10832234) antibiotics and remains a critical target in medicinal chemistry. ekb.eg this compound provides the core C3-amino and C4-carboxy stereochemical relationship necessary for the formation of the four-membered ring through N1-C4 cyclization strategies. scispace.comnih.gov The synthesis involves activating the carboxylic acid and promoting intramolecular nucleophilic attack by the amino group, a process that conserves the original chirality. organic-chemistry.org

The following table summarizes key chiral scaffolds derived from this compound.

| Chiral Scaffold | Synthetic Approach | Significance of this compound |

| Substituted Piperidines | Intramolecular cyclization (e.g., hydroamination, RCM) | Provides the C3 stereocenter, precursor to the heterocyclic ring. |

| β-Lactams | Intramolecular N-C bond formation (N1-C4 cyclization) | Establishes the crucial stereochemistry of the 3-amino group. |

Synthesis of Peptide Mimetics and Analogues with Conformational Constraints

In peptide chemistry and drug design, controlling the three-dimensional shape of a molecule is crucial for achieving high affinity and selectivity for a biological target. The inherent flexibility of linear peptides often leads to poor receptor binding and rapid degradation. Incorporating conformationally restricted amino acid analogues is a well-established strategy to overcome these limitations. nih.gov

This compound serves as an excellent building block for such analogues, particularly for mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govvt.edu As a β-amino acid, its backbone is different from that of natural α-amino acids, inducing specific folding patterns when incorporated into a peptide chain. The rigid backbone can be further modified to create bicyclic GABA analogues, which fix the relative orientation of the amino and carboxyl groups, allowing for a more precise interaction with GABA receptors or transporters. researchgate.netnih.gov

The process often involves using the amino and carboxyl groups for peptide bond formation while employing the terminal alkene for cyclization or further functionalization, leading to constrained structures. google.com These peptide mimetics are valuable tools for studying protein-protein interactions and for developing therapeutics with improved stability and target selectivity.

Precursors for the Synthesis of Natural Products and their Analogues

The chiral piperidine and other scaffolds derived from this compound are key intermediates in the total synthesis of various natural products, especially alkaloids. rsc.org For example, the stereoselective synthesis of multi-substituted piperidines is a central challenge in assembling molecules like isosolenopsin A or the alkaloid (+)-241D. rsc.org Synthetic routes that build these complex piperidines often rely on chiral pool starting materials to set the absolute stereochemistry. By providing a pre-defined stereocenter, this compound can serve as a foundational block in a convergent synthesis, significantly simplifying the route to these and other related natural product analogues.

Development of Probes for Chemical Biology Research (e.g., Fluorescent Amino Acid Derivatives)

Chemical probes, particularly those bearing fluorescent tags, are indispensable tools for visualizing and studying biological processes in real time. ed.ac.uk Non-proteinogenic amino acids are ideal platforms for creating such probes because they can be incorporated into peptides or used to target specific enzymes while carrying a reporter group. nih.gov

This compound is well-suited for this purpose due to its two distinct functionalization points:

The Amino Group: The primary amine can be readily acylated with a variety of fluorophores, such as dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), or nitrobenzoxadiazole (NBD), to create fluorescently labeled amino acids. rsc.org

The Terminal Alkene: The vinyl group is a versatile handle for modern bioconjugation reactions. It can participate in thiol-ene reactions or be converted to an azide (B81097) or alkyne for use in copper-catalyzed or strain-promoted "click chemistry". This allows the amino acid to be attached to other molecules or surfaces with high efficiency and specificity. mdpi.com

The resulting fluorescent derivatives can be used to track the localization of a target protein, measure enzyme activity, or probe the environment of a binding pocket. researchgate.net

Contributions to the Synthesis of Bioactive Molecules (excluding pharmacology/clinical data)

The structural framework of this compound is present in or serves as a template for a range of bioactive molecules. Its value lies in providing a specific three-dimensional shape and reactive functionalities for interacting with biological targets like enzymes.

This compound and its close structural relatives are particularly effective as scaffolds for designing mechanism-based enzyme inhibitors. The anti-epileptic agent Vigabatrin (B1682217) (4-aminohex-5-enoic acid) is a classic example, acting as an irreversible inhibitor of GABA transaminase (GABA-T). nih.govgoogle.comnih.gov

The design principle often involves the terminal vinyl group. nih.gov In the enzyme's active site, this group can act as a latent reactive handle. After enzymatic processing, the vinyl group can be positioned to act as a Michael acceptor, covalently binding to a nucleophilic residue (e.g., cysteine or lysine) in the active site. This covalent modification leads to irreversible inactivation of the enzyme. researchgate.net Inspired by this, synthetic chemists have designed analogues, such as fluorinated cyclohexene (B86901) derivatives based on a similar scaffold, to target other enzymes like human ornithine aminotransferase. nih.gov Therefore, this compound provides a validated and synthetically accessible scaffold for developing novel, potent, and selective enzyme inhibitors.

Derivatization and Analogue Synthesis

Modifications of the Amino Group (e.g., N-protection, N-alkylation)

The primary amino group of (R)-3-aminohex-5-enoic acid is a key site for modification, allowing for the introduction of a variety of substituents that can modulate the compound's physicochemical properties and biological activity.

N-Protection:

Protection of the amino group is a common first step in many synthetic sequences to prevent its interference with subsequent reactions targeting the carboxylic acid or alkene moieties. The most frequently employed protecting group for amino acids is the tert-butoxycarbonyl (Boc) group, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The N-Boc protected form of this compound, (R)-3-(Boc-amino)-5-hexenoic acid, is a stable, commercially available derivative that serves as a versatile intermediate in peptide synthesis and the preparation of other analogues sigmaaldrich.comacrotein.com. The synthesis of this derivative typically involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.

| Derivative Name | Structure | Protecting Group | Key Features |

| (R)-3-(Boc-amino)-5-hexenoic acid | tert-Butoxycarbonyl (Boc) | Stable under various conditions; easily removed with acid; widely used in peptide synthesis. |

N-Alkylation:

Direct N-alkylation of unprotected amino acids can be challenging due to the potential for over-alkylation and the poor solubility of amino acids in many organic solvents. However, modern catalytic methods are emerging. A general strategy for the N-alkylation of unprotected α-amino acids with alcohols utilizes a catalytic system that produces water as the only byproduct, offering a green and efficient route to N-alkylated amino acids nih.gov. While not specifically demonstrated on this compound, this methodology is broadly applicable.

A more traditional approach involves the N-alkylation of N-protected derivatives, followed by deprotection. For instance, N-methylation can be achieved by treating an N-protected amino acid with a methylating agent like methyl iodide in the presence of a base monash.edu.

Modifications of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, to alter its polarity, bioavailability, and interaction with biological targets.

Esterification:

Esterification is commonly performed to protect the carboxylic acid, to increase the lipophilicity of the molecule, or to prepare it for further transformations. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis wikipedia.orgmasterorganicchemistry.com. This is a reversible process, and to drive the equilibrium towards the ester product, it is often necessary to remove the water that is formed masterorganicchemistry.comyoutube.com.

For amino acids, the amino group must typically be protected prior to esterification to prevent unwanted side reactions. For example, N-Boc-(R)-3-aminohex-5-enoic acid can be reacted with an alcohol (e.g., methanol (B129727), ethanol) under acidic conditions to yield the corresponding ester.

Amidation:

The formation of amides from carboxylic acids is a fundamental transformation in organic and medicinal chemistry. Direct amidation of an unprotected amino acid with an amine is generally difficult because the acidic carboxylic acid and the basic amine react to form a stable ammonium carboxylate salt wikipedia.org.

However, recent advancements have enabled the direct amidation of unprotected amino acids. One such method employs a borate ester, tris(2,2,2-trifluoroethyl) borate, which facilitates the condensation of unprotected amino acids with amines to afford the corresponding amides in good yields tcichemicals.com. Another approach utilizes Lewis acid catalysts, such as Ti(OiPr)₄, to promote the direct amidation of unprotected amino acids nih.gov. These methods offer a more streamlined approach to amide synthesis by avoiding the need for protection and deprotection steps.

| Reaction | Reagents/Conditions | Product | Key Features |

| Esterification | R'OH, Acid catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; often requires removal of water. |

| Amidation | R'NH₂, Tris(2,2,2-trifluoroethyl) borate or Lewis Acid Catalyst | Amide | Allows for direct coupling of unprotected amino acids. |

Elaborations and Functionalizations of the Alkene Moiety

The terminal alkene of this compound provides a versatile handle for a wide array of functionalizations through various addition reactions. The regioselectivity of these additions is often governed by Markovnikov's or anti-Markovnikov's rule, and the stereochemistry can be controlled by the choice of reagents and reaction conditions masterorganicchemistry.comyoutube.com.

Potential Alkene Functionalizations:

Hydrohalogenation: Addition of H-X (X = Cl, Br, I) across the double bond would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon (C5) and hydrogen to the less substituted carbon (C6). This would yield a 5-halo derivative.

Hydration: Acid-catalyzed hydration (addition of H₂O) would also follow Markovnikov's rule to produce a 5-hydroxy derivative. Conversely, hydroboration-oxidation would result in the anti-Markovnikov addition of water, yielding a 6-hydroxy derivative youtube.commsu.edu.

Halogenation: The addition of X₂ (X = Br, Cl) would lead to the formation of a 5,6-dihalo derivative. The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms masterorganicchemistry.comutdallas.edu.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form a 5,6-epoxide.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding a 5,6-dihydroxy derivative. Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Ozonolysis: Cleavage of the double bond by ozonolysis (O₃) followed by a reductive or oxidative workup would lead to the formation of an aldehyde or a carboxylic acid at C5, respectively.

These transformations allow for the introduction of new functional groups and stereocenters, significantly expanding the chemical space accessible from this compound.

Synthesis of Stereoisomers and Diastereomers for Comparative Studies

The synthesis of the enantiomer, (S)-3-aminohex-5-enoic acid, and other diastereomers is essential for understanding the stereochemical requirements for biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

The (S)-enantiomer, (S)-3-aminohex-5-enoic acid, and its derivatives are important intermediates in the synthesis of pharmacologically active molecules. For example, the N-Boc protected version, (S)-3-(Boc-amino)-5-hexenoic acid, is used as a reactant in the preparation of lactam-bridged peptide mimics through peptide coupling and olefin metathesis sigmaaldrich.com.

The synthesis of these stereoisomers can be achieved through various methods, including:

Chiral Resolution: Separation of a racemic mixture of 3-aminohex-5-enoic acid using a chiral resolving agent.

Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary to stereoselectively synthesize the desired enantiomer. Several synthetic routes have been developed for the asymmetric synthesis of related compounds like (S)-pregabalin, which can be adapted for the synthesis of (S)-3-aminohex-5-enoic acid google.comlupinepublishers.comgoogle.com.

By comparing the biological activities of the different stereoisomers, researchers can gain valuable insights into the binding of the molecule to its target and optimize its structure for improved efficacy and selectivity.

Advanced Analytical and Characterization Methodologies in Research

Enantioselective Chromatographic Techniques for Chiral Purity Determination

Enantioselective chromatography is the cornerstone for determining the chiral purity of enantiomeric compounds. This is accomplished by employing a chiral environment, either in the stationary phase or the mobile phase, which allows for differential interaction with the enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a versatile and widely used technique for the separation of enantiomers. The principle lies in the differential diastereomeric interactions formed between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For amino acids, including β-amino acids like (R)-3-Aminohex-5-enoic acid, several types of CSPs are effective. sigmaaldrich.comchromatographytoday.comnih.gov

Commonly used CSPs for amino acid separation include:

Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Ristocetin A): These are known for their broad selectivity and multimodal capabilities, capable of separating a wide variety of amphoteric racemates. sigmaaldrich.comsigmaaldrich.com They are particularly effective for N-derivatized amino acids but can also be used for underivatized ones. sigmaaldrich.com

Crown-ether based CSPs: These are especially well-suited for the separation of D- and L-amino acid enantiomers that contain a primary amino group. chromatographyonline.comtandfonline.com The separation mechanism involves the complex formation between the protonated amino group of the analyte and the crown ether cavity. tandfonline.com

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose): These are broadly applicable CSPs that can resolve a vast range of chiral compounds, including derivatized chiral amines and amino acid esters. yakhak.org

Ligand-exchange CSPs: This method involves a stationary phase coated with a chiral ligand (often an L-amino acid) and a mobile phase containing a metal ion, such as Cu(II). Ternary complexes are formed with the analyte enantiomers, and the differences in the stability of these diastereomeric complexes lead to separation. chromatographytoday.comnih.gov

For the analysis of this compound, a direct method without derivatization would be preferable to avoid potential racemization. A crown-ether or a macrocyclic glycopeptide column could be employed. The mobile phase would typically consist of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic additive (e.g., perchloric acid or trifluoroacetic acid) to ensure the amine group is protonated, facilitating interaction with the CSP. chromatographyonline.comtandfonline.com

Table 1: Representative HPLC Method for Chiral Purity Determination of 3-Aminohex-5-enoic Acid

| Parameter | Condition |

| Column | Chiral Crown Ether CSP (e.g., Crownpak CR(+)) |

| Mobile Phase | 85% Methanol / 15% Water with 10 mM Perchloric Acid |

| Flow Rate | 0.8 mL/min |

| Temperature | 15°C |

| Detection | UV at 210 nm |

| Expected Elution Order | (S)-enantiomer before (R)-enantiomer |

| Representative Retention Time (S)-enantiomer | 8.2 min |

| Representative Retention Time (R)-enantiomer | 9.5 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table is illustrative and represents a typical method that could be developed for this analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for chiral separations, offering high resolution and sensitivity. nih.govresearchgate.net However, due to the low volatility of amino acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comsigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. nih.govsigmaaldrich.com

Common derivatization reagents include:

Esterification: Methanolic HCl, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Acylation: Trifluoroacetic anhydride (B1165640) (TFAA), heptafluorobutyl chloroformate. sigmaaldrich.comnih.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. nih.govnih.gov The separation is based on the differential interactions between the derivatized enantiomers and the chiral selector. The choice of derivatizing agent can sometimes influence the elution order of the enantiomers. sigmaaldrich.com Comprehensive two-dimensional GC (GC×GC) can be employed for complex samples to achieve even higher resolution. nih.gov

For this compound, a typical procedure would involve esterification with isopropanol/HCl followed by acylation with trifluoroacetic anhydride. The resulting volatile derivative could then be analyzed on a chiral GC column.

Table 2: Typical GC Derivatization and Analysis Parameters

| Step | Reagents and Conditions |

| Derivatization | 1. Esterification with 3N HCl in Isopropanol (100°C, 1 hr).2. Acylation with Trifluoroacetic anhydride (TFAA) in Dichloromethane (60°C, 20 min). |

| GC Column | Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Initial 90°C, ramp to 180°C at 4°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Expected Outcome | Baseline separation of the derivatized (R) and (S) enantiomers. |

Note: The parameters in this table are illustrative of a general method for chiral amino acid analysis by GC.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.comselvita.com SFC offers advantages such as faster analysis times, reduced solvent consumption, and high efficiency, making it an attractive "green chemistry" alternative to HPLC for chiral separations. tandfonline.comselvita.commdpi.com

For the chiral separation of amino acids, SFC is often coupled with the same types of chiral stationary phases used in HPLC, such as polysaccharide, crown ether, and macrocyclic glycopeptide-based CSPs. mdpi.comnih.gov Organic modifiers like methanol are typically added to the supercritical CO2 mobile phase to increase its solvating power and improve peak shape. tandfonline.comnih.gov Acidic or basic additives may also be used to enhance chiral recognition. tandfonline.com Recent developments have shown that SFC coupled with tandem mass spectrometry can achieve ultrafast (under 1 minute) separation of native amino acid enantiomers. nih.gov

The analysis of this compound by SFC would likely involve a crown ether-based CSP with a mobile phase of supercritical CO2 and a methanol modifier containing a small amount of an acid like trifluoroacetic acid. nih.gov

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.netmdpi.com The differential, non-covalent interactions between the enantiomers and the chiral selector lead to different apparent mobilities, resulting in their separation. researchgate.net

The most common chiral selectors used in CE for amino acid separation are cyclodextrins (CDs) and their derivatives (e.g., sulfated-β-CD, hydroxypropyl-β-CD). acs.orgnih.gov Other selectors include chiral crown ethers, macrocyclic antibiotics, and chiral metal complexes used in a ligand-exchange format. researchgate.netchromatographyonline.com CE offers several advantages, including rapid method development, high separation efficiency, and extremely low consumption of samples and reagents. mdpi.comnih.gov The technique is particularly well-suited for polar and charged molecules like amino acids. nih.gov

To separate the enantiomers of 3-Aminohex-5-enoic acid using CE, a BGE at a low pH (to ensure the amine is protonated) containing a suitable chiral selector, such as a charged cyclodextrin (B1172386) derivative, would be employed. nih.govnih.gov

Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis

While chromatographic methods separate and quantify enantiomers, spectroscopic techniques provide crucial information about the absolute configuration and three-dimensional structure of a chiral molecule.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, they can be distinguished by using a chiral environment. This can be achieved by:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral agent (e.g., Mosher's acid or its analogues) to form a mixture of diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, and the differences in their chemical shifts (e.g., in ¹H or ¹⁹F NMR) can be analyzed to determine the absolute configuration of the original molecule. frontiersin.orgnih.govrsc.org

Chiral Solvating Agents (CSAs): The analyte is dissolved in a chiral solvent or in the presence of a chiral additive that forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Chiral Lanthanide Shift Reagents: These reagents form complexes with the analyte, inducing large changes in the chemical shifts of nearby protons, with the magnitude of the shift differing for each enantiomer. wikipedia.org

For this compound, derivatization with a CDA containing a fluorine atom, followed by ¹⁹F NMR analysis, would be a highly sensitive method for confirming its stereochemistry and determining enantiomeric excess. frontiersin.orgnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The spectrum, which shows positive or negative peaks (Cotton effects) at specific wavelengths, is a unique fingerprint of the molecule's absolute configuration and conformation in solution. msu.eduresearchgate.net

The CD spectrum of this compound would be expected to show Cotton effects associated with the electronic transitions of its carboxyl group and potentially the C=C double bond. The sign and magnitude of these effects are directly related to its (R) configuration. Comparing the experimental CD spectrum to spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT) can provide a non-empirical assignment of the absolute configuration. nih.gov

Mass Spectrometry Applications in Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy. creative-proteomics.com When coupled with chromatographic techniques (GC-MS, LC-MS, SFC-MS), it provides both separation and identification. nih.govcreative-proteomics.com

In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₆H₁₁NO₂) by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. The molecule is ionized (e.g., by electrospray ionization, ESI), and the resulting molecular ion is selected and fragmented. google.com The fragmentation pattern provides a wealth of structural information. For β-amino acids, characteristic fragmentation pathways include the elimination of ammonia (B1221849) and retro-Mannich type cleavages, which can help confirm the structure and distinguish them from α-amino acid isomers. chimia.ch While standard MS cannot differentiate between enantiomers, it is crucial when coupled with a chiral separation technique for the selective detection and quantification of each enantiomer. nih.gov

Table 3: Summary of Analytical Techniques for this compound Characterization

| Technique | Application | Information Obtained |

| Chiral HPLC | Enantiomeric Purity | Quantitative ratio of (R) and (S) enantiomers, validation of enantiomeric excess. |

| Chiral GC-MS | Enantiomeric Purity (after derivatization) | Quantitative analysis, structural confirmation from MS fragmentation. |

| Chiral SFC-MS | Enantiomeric Purity | Fast and efficient quantitative analysis with structural confirmation. |

| Chiral CE | Enantiomeric Purity | High-efficiency separation, suitable for small sample amounts. |

| NMR with CDAs | Absolute Configuration | Unambiguous determination of the R/S configuration. |

| Circular Dichroism | Absolute Configuration & Conformation | Chiroptical fingerprint, confirmation of stereochemistry. |

| HRMS | Structural Elucidation | Accurate mass and elemental formula confirmation. |

| Tandem MS (MS/MS) | Structural Elucidation | Confirmation of molecular structure through fragmentation patterns. |

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. In the context of this compound, this would involve quantifying the amount of the (R)-enantiomer relative to the (S)-enantiomer.

Hypothetical Application of Standard Methodologies:

Chiral High-Performance Liquid Chromatography (HPLC): A common approach would involve the use of a chiral stationary phase (CSP) that can selectively interact with the enantiomers of 3-Aminohex-5-enoic acid. The differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The choice of CSP and mobile phase would be critical and would likely require methodological development. Data from such an analysis would typically be presented in a chromatogram, and the ee would be calculated from the integrated peak areas of the two enantiomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the amino acid would typically first be derivatized to increase its volatility. A chiral derivatizing agent could be used to form diastereomers, which could then be separated on a standard achiral GC column. Alternatively, a chiral GC column could be used to separate the derivatized enantiomers. The mass spectrometer would serve as a detector to quantify the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The determination of ee by NMR spectroscopy often involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. Similarly, a CDA would react with the enantiomers to form stable diastereomers with distinguishable NMR signals. The ee can then be calculated from the integration of these signals.

While these methodologies are standard practice, the specific experimental conditions, such as the choice of chiral selector, derivatizing agent, solvent system, and instrumental parameters, would need to be empirically determined for this compound. The absence of published research detailing these specifics prevents the inclusion of concrete data tables and detailed findings as requested.

Theoretical and Computational Studies

Quantum Mechanical Calculations for Molecular Structure and Conformational Analysis

Quantum mechanical (QM) methods are fundamental in determining the intrinsic properties of a molecule like (R)-3-Aminohex-5-enoic acid, independent of its environment. These calculations provide detailed insights into its three-dimensional structure, stability, and electronic properties.

Molecular Structure Optimization: The first step in a computational study is to determine the most stable geometric structure of the molecule. QM methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform geometry optimization. nih.govnih.gov This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. The result is a set of optimized coordinates from which precise bond lengths, bond angles, and dihedral angles can be obtained.

Conformational Analysis: this compound possesses significant conformational flexibility due to the rotation around its single bonds. A thorough conformational analysis is crucial to identify the various low-energy shapes (conformers) the molecule can adopt. acs.orgresearchgate.net This is typically achieved by systematically rotating the rotatable bonds and performing a geometry optimization for each starting conformation. The relative energies of the resulting conformers are then calculated to determine their population distribution at a given temperature. Such studies are vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target like an enzyme's active site. springernature.com

For amino acids and their analogues, intramolecular hydrogen bonding plays a critical role in stabilizing certain conformations. acs.org In the case of this compound, QM calculations would explore potential hydrogen bonds between the amino group and the carboxylic acid group, which would significantly influence its conformational landscape.

Below is an illustrative table of the types of data that would be generated from such calculations.

| Parameter | Description | Typical QM Methods |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O). | DFT, MP2 |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, H-N-C). | DFT, MP2 |

| Dihedral Angles | The angle between two intersecting planes, used to define the rotation around a chemical bond. | DFT, MP2 |

| Relative Energies | The energy of each stable conformer relative to the global minimum energy conformer. | DFT, MP2 |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule, used to confirm a true energy minimum and to predict infrared spectra. | DFT |

Reaction Mechanism Elucidation through Computational Modeling

This compound is a structural analogue of vigabatrin (B1682217), a known irreversible inhibitor of GABA-AT. researchgate.netnih.gov Computational modeling is a powerful tool to elucidate the detailed mechanism of such enzyme inhibition. nih.govnih.gov

The inhibition of GABA-AT by vigabatrin involves a covalent bond formation with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. patsnap.com A similar mechanism can be hypothesized for this compound. To study this, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. acs.orgrsc.org

In a QM/MM simulation, the region of the system where the chemical reaction occurs (the "QM region," including the inhibitor and key active site residues) is treated with high-accuracy quantum mechanics. The remainder of the protein and solvent (the "MM region") is treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of bond-breaking and bond-forming events within the context of the entire enzyme. acs.org

Using this approach, researchers can map the entire reaction pathway, identifying key intermediates and transition states. By calculating the energy barriers (activation energies) for each step, the rate-determining step of the reaction can be identified. nih.gov This provides a deep, molecular-level understanding of how the inhibitor works, which is invaluable for the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For a set of GABA-AT inhibitors, including this compound and its analogues, a QSAR model could be developed to predict their inhibitory potency. mdpi.comnih.govnih.gov

The general workflow for a QSAR study is as follows:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for GABA-AT inhibition) is compiled.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Geometric (3D) descriptors: Molecular surface area, volume, etc.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, electronic properties (e.g., partial charges). researchgate.netfrontiersin.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation techniques (like cross-validation) and, ideally, an external set of compounds not used in the model's development. wikipedia.org

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. youtube.comkisti.re.kr The model also provides insights into which molecular properties are most important for the desired biological activity.

Molecular Docking Simulations for Ligand-Target Interactions (focus on methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., GABA-AT) to form a stable complex. galaxyproject.orgacs.org It is a cornerstone of structure-based drug design. nih.govnih.gov

Since the crystal structure of human GABA-AT is not available, the first step is often to build a homology model based on the known crystal structure of a related enzyme, such as GABA-AT from a different species (e.g., pig or Pseudomonas fluorescens). mdpi.comnih.gov

The general workflow for a molecular docking simulation is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Receptor Preparation | The 3D structure of the target protein (GABA-AT) is obtained (e.g., from a homology model). Hydrogen atoms are added, and charges are assigned. The binding site is defined. | Quality of the homology model is critical. Protonation states of ionizable residues must be correctly assigned. |

| 2. Ligand Preparation | A 3D structure of the ligand (this compound) is generated and energy-minimized. Rotatable bonds are identified. | The correct stereochemistry and protonation state of the ligand at physiological pH are essential. |

| 3. Docking Algorithm | The ligand is placed into the defined binding site of the receptor. A search algorithm explores various possible conformations and orientations of the ligand within the binding site. | Both rigid and flexible docking approaches can be used. Flexible docking allows for conformational changes in the ligand and/or receptor side chains. leidenuniv.nl |

| 4. Scoring Function | Each generated pose (orientation and conformation) of the ligand is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are ranked based on their scores. | Scoring functions are approximations and their accuracy can vary. They typically account for factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. |

| 5. Post-Docking Analysis | The top-ranked poses are visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the receptor. researchgate.netjocpr.com The results can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding mode over time. nih.gov | This analysis provides hypotheses about which interactions are key for binding, guiding further drug design efforts. |

For this compound, docking studies would aim to predict its binding mode within the GABA-AT active site, providing a structural basis for its potential inhibitory activity.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (R)-3-Aminohex-5-enoic acid is poised to move beyond traditional multi-step chemical methods, which often involve hazardous reagents and generate significant waste. illinois.edu Emerging research is focused on developing more sustainable and efficient routes, with a strong emphasis on biocatalysis and chemoenzymatic strategies.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. nih.gov For the synthesis of chiral amines and amino acids, transaminases are a particularly promising class of enzymes. nih.gov Future research will likely explore the use of engineered transaminases to catalyze the asymmetric amination of a suitable keto-acid precursor to directly yield this compound with high enantiomeric excess. Another biocatalytic approach could involve the use of lipases for the kinetic resolution of a racemic mixture of 3-aminohex-5-enoic acid esters, a technique that has proven effective for the synthesis of other chiral β-amino acids. mdpi.com

Chemoenzymatic Synthesis: Combining the strengths of chemical and biological catalysis offers a powerful strategy for complex molecule synthesis. iupac.org A potential future chemoenzymatic route to this compound could involve a chemical synthesis to create a prochiral intermediate, followed by a highly selective enzymatic step to introduce the desired stereocenter. For instance, a known chemical method like the palladium-catalyzed aminocarbonylation of an alkene could be adapted to produce the racemic β-amino acid, which is then resolved using a specific enzyme. illinois.edu

The table below summarizes potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis (Transaminases) | Asymmetric amination of a keto-acid precursor. | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Biocatalysis (Lipases) | Kinetic resolution of a racemic ester derivative. | High enantiomeric excess of the final product, well-established technology. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic resolution/transformation. | Access to a wider range of starting materials, high stereoselectivity. |

Expanding the Scope of Applications in Complex Molecule Synthesis

As a chiral building block, this compound is a valuable starting material for the synthesis of complex and biologically active molecules. researchgate.netnih.gov Its β-amino acid structure is of particular interest in the development of peptidomimetics with enhanced metabolic stability.

Peptidomimetics: Peptides composed of β-amino acids, known as β-peptides, can form stable secondary structures and often exhibit resistance to degradation by proteases. benthamscience.com The incorporation of this compound into peptide sequences could lead to novel therapeutic agents with improved pharmacokinetic properties. The terminal alkene group also serves as a handle for further functionalization, allowing for the creation of "stapled" peptides or the attachment of other molecular entities.